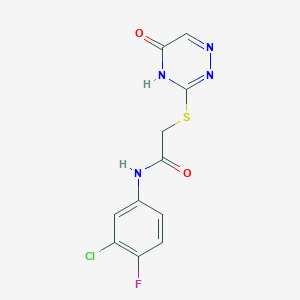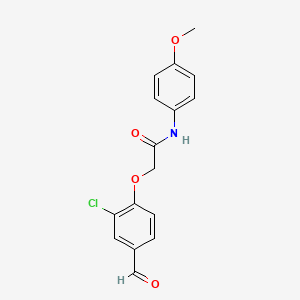
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities, including anticancer properties. The related compounds in the provided data exhibit a range of activities against different cancer cell lines and are characterized by their structural features, which include chloro, formyl, and methoxy substituents on aromatic rings, as well as acetamide groups.
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques and the use of different reagents and catalysts. For instance, one of the compounds was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine with DMF as a solvent and potassium carbonate as a catalyst . Another synthesis pathway involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield a hydroxy acetamide derivative . These methods highlight the versatility in synthetic approaches to obtain acetamide derivatives with various substituents.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using a variety of spectroscopic techniques, including LCMS, IR, 1H NMR, 13C NMR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure. For example, the crystal structure of a dichloro trifloromethylphenyl acetamide was determined by X-ray diffraction analysis, which revealed its monoclinic space group and cell dimensions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. For instance, an acetamide derivative reacted with aromatic amines to yield acylamino-arylamino-naphthoquinones and with bifunctional aromatic amines to form angular heterocyclic compounds . This suggests that the acetamide moiety can participate in various chemical transformations, leading to diverse structural motifs.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of chloro, formyl, and methoxy groups, as well as the acetamide linkage, can affect properties such as solubility, melting point, and reactivity. The synthesis conditions, such as reaction temperature and time, also play a crucial role in determining the yield and purity of the final product . The cytotoxicity of these compounds against cancer cell lines provides insight into their potential therapeutic applications .
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study explored the metabolism of various chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in rat and human liver microsomes. These compounds are used in agriculture and have been shown to induce tumors in rats. The study suggests a complex metabolic activation pathway leading to DNA-reactive products, with specific metabolites (CDEPA and CMEPA) acting as intermediates. This research could provide a framework for understanding the metabolism of related acetamide compounds in biological systems (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Another study investigated the impact of wheat straw and irrigation on the reception and activity of acetochlor, alachlor, and metolachlor in soil. It found that straw levels and irrigation significantly affected the distribution and efficacy of these herbicides. While this research focuses on the environmental aspects of chloroacetamide herbicides, it could indirectly provide insight into the environmental behavior of similar compounds (Banks & Robinson, 1986).
Regioselective Syntheses of Benzoxazoles
A study on the regioselective synthesis of formylpyrido benzoxazoles from o-acetaminophenols reveals chemical reactions that could be relevant to the synthesis or modification of compounds like "2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide". This research provides insights into synthetic pathways that could potentially be applied to a wide range of acetamide derivatives (Li et al., 2009).
Anticancer, Anti-inflammatory, and Analgesic Activities
A study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This research highlights the therapeutic potential of acetamide derivatives in medicine and could guide the exploration of "2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide" for similar applications (Rani et al., 2014).
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-13-5-3-12(4-6-13)18-16(20)10-22-15-7-2-11(9-19)8-14(15)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBDVSMJAZVOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


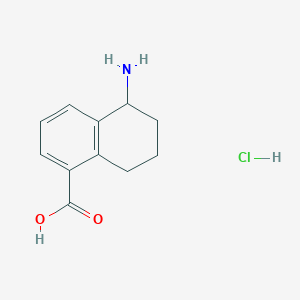
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
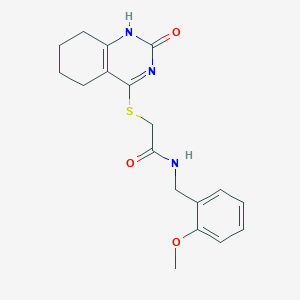

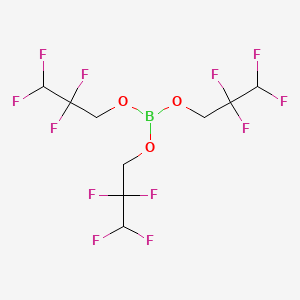
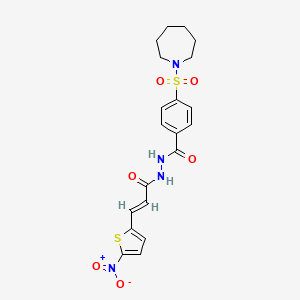
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
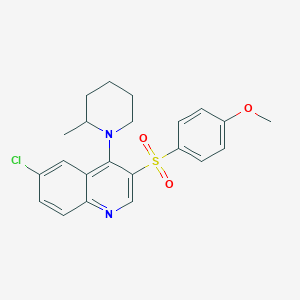
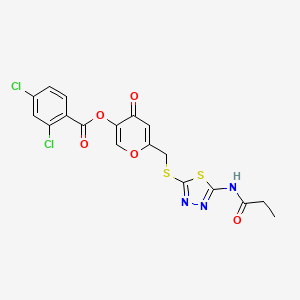


![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2515979.png)
